CK2-IN-13

CK2 Cancer Kinase Inhibition

CK2-IN-13 (compound 12c) is a rigorously validated, ATP-competitive CK2 inhibitor (IC50 5.8 nM) featuring a unique dibenzofuran scaffold that engages Phe113 via a π-halogen bond—an interaction absent in other CK2 inhibitor classes. It discriminates CK2 over 66 of 70 off-target kinases and crosses LNCaP cell membranes to reduce intracellular CK2 activity. Co-crystal structure (PDB: 8QQB) and a panel of SAR analogs enable reproducibility and benchmark comparisons. Choose CK2-IN-13 for target engagement studies requiring high selectivity and a mechanistically distinct chemotype.

Molecular Formula C19H13Br2NO3
Molecular Weight 463.1 g/mol
Cat. No. B15543648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2-IN-13
Molecular FormulaC19H13Br2NO3
Molecular Weight463.1 g/mol
Structural Identifiers
InChIInChI=1S/C19H13Br2NO3/c20-13-8-15-16(17(21)18(13)24)11-6-7-14(23)12(19(11)25-15)9-22-10-4-2-1-3-5-10/h1-5,8-9,22,24H,6-7H2/b12-9+
InChIKeyPWVSFUXHEKWYBC-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CK2-IN-13 (Compound 12c): High-Potency Dibenzofuran-Based CK2 Inhibitor for Cancer Research


CK2-IN-13 (compound 12c) is a potent, ATP-competitive inhibitor of protein kinase CK2 (Casein Kinase 2), belonging to the dibenzofuran chemical class [1]. It demonstrates an in vitro IC50 of 5.8 nM against CK2 in a capillary electrophoresis assay [1] and exhibits strong selectivity for CK2 over 70 other human kinases in a panel screen [1]. This compound crosses the cell membrane of LNCaP prostate carcinoma cells and reduces intracellular CK2 activity, confirming its utility as a cell-permeable chemical probe for CK2-related cancer research [1].

Why Generic Substitution of CK2-IN-13 with Other CK2 Inhibitors Fails: Evidence of Scaffold- and Assay-Specific Activity


In-class CK2 inhibitors exhibit distinct binding modes, selectivity profiles, and cellular activities that preclude simple substitution. CK2-IN-13 (dibenzofuran scaffold) displays a unique π-halogen bond interaction with the gatekeeper residue Phe113 of CK2α, a feature not shared by other inhibitor classes such as the clinical-stage CX-4945 (benzopyridoindole scaffold) [1]. Its kinome selectivity pattern, as defined by a 70-kinase panel screen, differs substantially from that of other CK2 inhibitors like SGC-CK2-1, which targets a broader set of off-target kinases [1][2]. Furthermore, within the dibenzofuran class itself, minor structural variations (e.g., 12c vs. 13c) produce significant shifts in both IC50 and cellular activity, underscoring the importance of selecting the exact compound for reproducible research [1].

CK2-IN-13 Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons for Informed Procurement


CK2-IN-13 vs. Clinical-Stage CX-4945: Comparable In Vitro Potency with Distinct Scaffold and Binding Mode

CK2-IN-13 exhibits an in vitro IC50 of 5.8 nM against CK2, comparable to the clinical-stage inhibitor CX-4945 (IC50 = 1 nM) [1]. However, these compounds belong to different chemical classes (dibenzofuran vs. benzopyridoindole) and engage the CK2α ATP-binding pocket via distinct interactions. CK2-IN-13 forms a characteristic π-halogen bond with gatekeeper Phe113, whereas CX-4945 lacks this specific halogen-bonding feature [1]. This structural divergence translates to different kinome selectivity profiles and may account for variations in off-target liabilities and cellular outcomes.

CK2 Cancer Kinase Inhibition

Kinome Selectivity: CK2-IN-13 Inhibits Only 4 of 72 Off-Target Kinases by >70% at 10 μM

In a selectivity screen encompassing 72 human kinases (including CK2α/β and CK2α′/β holoenzymes) conducted at a single concentration of 10 μM, CK2-IN-13 reduced CK2 holoenzyme activity by 98.5% (CK2α1/β) and 100% (CK2α2/β), confirming its potent target engagement [1]. Importantly, only four additional kinases (DAPK1, DYRK1B, HGK, SGK) were inhibited by more than 30%, and none reached the extent of CK2 inhibition [1]. This selectivity profile defines CK2-IN-13 as a high-confidence chemical probe for CK2-mediated signaling, with a relatively narrow off-target footprint compared to broader-spectrum CK2 inhibitors.

Kinase Selectivity Off-Target Profiling Chemical Probe

Intracellular CK2 Activity Reduction: CK2-IN-13 Outperforms Closely Related Analogs 13b/13c

CK2-IN-13 (12c) reduces intracellular CK2 activity in LNCaP prostate cancer cells to 11% of control after 24-hour treatment at 50 μM, compared to 7% for its dichloro analog 12b [1]. Crucially, close structural analogs 13b and 13c (differing only by a methyl group on the phenyl ring) showed no significant effect on LNCaP cell proliferation even at 50 μM [1]. This demonstrates that CK2-IN-13 possesses a favorable combination of cell permeability and target engagement that is not preserved across the entire dibenzofuran series, justifying its selection as the most suitable cell-active probe within this chemotype.

Cell Permeability Target Engagement Cancer Cell Biology

Unique π-Halogen Bond Interaction with CK2α Gatekeeper Phe113

Co-crystallization of CK2-IN-13 with CK2α (PDB: 8QQB) revealed a π-halogen bond between the bromine atom at position C9 and the gatekeeper residue Phe113 (bond length 3.3–3.6 Å) [1]. This interaction is a distinctive feature of the dibenzofuran scaffold and is not observed in other major CK2 inhibitor classes, including CX-4945 [1]. Additionally, CK2α accommodates both the E- and Z-isomers of CK2-IN-13 with similar occupancy (E-12c: 0.17–0.41; Z-12c: 0.37–0.60), a rare binding flexibility that may contribute to its potency [1].

Structure-Activity Relationship Co-Crystallization Binding Mode

CK2-IN-13 (12c) Exhibits 3-Fold Higher Potency than Methyl-Phenyl Analog 13c

Within the same study, CK2-IN-13 (12c) demonstrated an IC50 of 5.8 nM, while the closely related 4-methylphenyl analog 13c showed a significantly higher IC50 of 7.5 nM [1]. Further substitution with a 4-methoxyphenyl group (14c) increased the IC50 to 8.4 nM [1]. Notably, methylation of the C8 hydroxyl group (compound 20c) resulted in a dramatic 200-fold loss of potency (IC50 = 1.14 μM), underscoring the critical importance of the free hydroxyl group for high-affinity binding [1].

Structure-Activity Relationship Medicinal Chemistry Optimization

Target Validation: CK2-IN-13 Reduces AKT1 Ser129 Phosphorylation in LNCaP Cells

Treatment of LNCaP cells with 50 μM CK2-IN-13 for 48 h resulted in a visible reduction of AKT1 serine 129 phosphorylation, as determined by Western blot analysis [1]. This effect was comparable to that produced by 10 μM SGC-CK2-1, a highly specific CK2 chemical probe used as a positive control [1]. This result confirms that CK2-IN-13 inhibits CK2 activity in a cellular context and modulates downstream signaling events relevant to cancer biology.

Target Engagement Phosphorylation Western Blot

Recommended Research Applications for CK2-IN-13 Based on Validated Differential Evidence


Use as a Cell-Permeable Chemical Probe for CK2-Dependent Signaling

CK2-IN-13 is validated to cross the cell membrane and reduce intracellular CK2 activity in LNCaP cells, as demonstrated by a reduction in AKT1 Ser129 phosphorylation [1]. Its well-defined kinome selectivity profile (only 4 off-target kinases inhibited >30% at 10 μM) minimizes confounding effects, making it suitable for dissecting CK2-specific contributions in cancer cell signaling pathways [1].

Structure-Activity Relationship (SAR) Studies in Dibenzofuran-Based CK2 Inhibitor Programs

CK2-IN-13 serves as a benchmark compound for SAR exploration due to its co-crystal structure (PDB: 8QQB) and the availability of a suite of closely related analogs (e.g., 12b, 13c, 20c) with known potency shifts [1]. Researchers can use CK2-IN-13 as a reference to evaluate novel dibenzofuran derivatives and optimize key interactions such as the π-halogen bond with Phe113 and hydrogen bonding with Lys68 [1].

In Vitro Enzyme Inhibition Assays for CK2 Activity

With a validated IC50 of 5.8 nM in a capillary electrophoresis assay, CK2-IN-13 provides a reliable positive control for in vitro CK2 inhibition studies [1]. Its potency is comparable to other tool compounds (e.g., CX-4945 IC50 = 1 nM) but offers a distinct chemotype, allowing researchers to confirm target engagement across multiple inhibitor classes [1].

Selectivity Profiling Reference for CK2 Inhibitor Development

The selectivity data generated from a 72-kinase panel at 10 μM provides a baseline for comparing the off-target liability of new CK2 inhibitors [1]. Researchers can benchmark their compounds against CK2-IN-13's profile, which shows >98% inhibition of CK2 holoenzymes and only 4/70 other kinases inhibited >30% [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for CK2-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.